SNX0723
Description
Overview of the Chemical Compound SNX0723
SNX-0723 is a synthetic organic chemical compound that has garnered interest in the fields of life sciences and pharmacology due to its potential therapeutic applications. ontosight.aiguidetopharmacology.orgmedchemexpress.comguidetoimmunopharmacology.org It is also known by its chemical identifiers such as CHEMBL3104858 and 1073969-18-2. ontosight.aijkchemical.comnih.gov The chemical structure of SNX-0723 features a benzamide (B126) backbone substituted with fluorine at the 2-position, an amino group linked to a tetrahydrofuran (B95107) ring at the 6-position, and a 4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl group at the 4-position. ontosight.ai Its full chemical name is 2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide. ontosight.ainih.gov The molecular formula of SNX-0723 is C₂₂H₂₆FN₃O₃, and its molecular weight is approximately 399.47 g/mol . nih.govdcchemicals.com
SNX-0723 functions as a selective inhibitor of Heat Shock Protein 90 (Hsp90). dcchemicals.com Hsp90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of a wide array of client proteins, many of which are involved in cellular signaling pathways critical for growth and survival, particularly in diseased states like cancer and neurodegenerative disorders. icr.ac.ukresearchgate.netwikipedia.orgfrontiersin.orgnih.govnih.gov By inhibiting Hsp90, SNX-0723 can lead to the degradation of these client proteins. wikipedia.orgfrontiersin.org SNX-0723 has demonstrated high binding affinity for both human Hsp90 (HsHsp90) and Plasmodium falciparum Hsp90 (PfHsp90), with reported Kᵢ values of 4.4 nM and 47 nM, respectively. medchemexpress.com It has also shown inhibitory activity against Hsp90 with an IC₅₀ of 14 nM. dcchemicals.com
Significance of this compound in Preclinical Research
Preclinical research involves studies conducted on a drug or treatment before it is tested in human volunteers, encompassing investigations into disease causes and testing potential treatments in animal models. als.net SNX-0723 holds significance in preclinical research primarily due to its activity as an Hsp90 inhibitor and its ability to cross the blood-brain barrier. dcchemicals.comresearchgate.net This brain permeability makes it a valuable tool for investigating neurological disorders linked to protein misfolding and aggregation. researchgate.netguidetopharmacology.org
Research has explored the potential of SNX-0723 in treating various diseases, including cancer and neurological disorders. ontosight.ai Studies have investigated its mechanism of action and efficacy in preclinical settings. ontosight.ai For instance, SNX-0723 has shown promise in preclinical studies for Parkinson's disease (PD) by preventing alpha-synuclein (B15492655) (α-syn) oligomerization and rescuing striatal dopamine (B1211576) levels in a rat model. researchgate.netresearchgate.net Alpha-synuclein aggregation is a hallmark of PD. researchgate.net SNX-0723 has been reported to inhibit α-synuclein oligomerization with an EC₅₀ of 48 nM and was able to rescue α-syn-induced toxicity. dcchemicals.comguidetopharmacology.org
Furthermore, SNX-0723 has been studied for its potential in treating malaria due to its anti-Plasmodium activity. medchemexpress.com It inhibits liver-stage P. berghei ANKA parasites with an EC₅₀ of 3.3 μM. medchemexpress.com
Data from preclinical studies highlight the brain permeability and pharmacodynamic effects of SNX-0723. Studies in rats demonstrated that orally administered SNX-0723 reached maximal brain concentrations within 6 hours and caused a significant induction of Hsp70 in the brain. researchgate.net Hsp70 is another heat shock protein often upregulated in response to Hsp90 inhibition. researchgate.netresearchgate.net
Here is a summary of some preclinical findings:
| Study Focus | Model System | Key Finding | Citation |
| Alpha-synuclein aggregation | In vitro, PD rat model | Prevents α-syn oligomerization, rescues striatal dopamine levels. | researchgate.netresearchgate.net |
| Hsp70 Induction | Rat brain (in vivo) | 5-fold induction of Hsp70 after oral dosing. | researchgate.net |
| Plasmodium berghei inhibition | Liver-stage parasites (in vitro) | Inhibits parasite growth with EC₅₀ of 3.3 μM. | medchemexpress.com |
| Hsp90 Inhibition | In vitro | IC₅₀ of 14 nM for Hsp90. | dcchemicals.com |
| Alpha-synuclein oligomerization | In vitro | EC₅₀ of 48 nM for inhibiting α-syn oligomerization. | dcchemicals.comguidetopharmacology.org |
| Hsp90 client protein degradation | In vitro | Decreases expression of HER2, pS6, and PERK with low nM IC₅₀ values. | dcchemicals.com |
These findings underscore the utility of SNX-0723 as a research tool to investigate the biological roles of Hsp90 and its client proteins in various disease contexts.
Historical Context of Related Chemical Classes in Research
SNX-0723 belongs to the class of Hsp90 inhibitors. The study of Hsp90 as a drug target gained significant traction in the 1990s. icr.ac.ukresearchgate.netfrontiersin.org Early research identified natural products such as geldanamycin (B1684428) and radicicol (B1680498) as foundational Hsp90 inhibitors. wikipedia.org These compounds served as starting points for the development of numerous synthetic and semi-synthetic derivatives. wikipedia.org
The recognition of Hsp90's critical role in stabilizing oncoproteins essential for cancer cell growth propelled its investigation as a promising target for cancer therapy. icr.ac.ukresearchgate.netfrontiersin.orgnih.gov The first Hsp90 inhibitor, 17-AAG (tanespimycin), entered Phase I clinical trials in 1999. researchgate.netnih.gov Since then, a variety of Hsp90 inhibitors representing different chemical classes and mechanisms of action have been developed and evaluated in preclinical and clinical studies for various cancers. researchgate.netfrontiersin.orgnih.gov
While initial Hsp90 inhibitors often targeted the N-terminal ATP-binding pocket, leading to the degradation of multiple client proteins, they also faced challenges such as toxicity and the induction of heat shock response, which can lead to resistance. researchgate.netnih.govnih.gov This spurred research into developing inhibitors with improved properties, including better pharmacokinetic profiles and reduced toxicity. nih.gov Efforts have also been directed towards developing isoform-selective Hsp90 inhibitors to potentially reduce off-target effects and improve therapeutic outcomes. nih.gov SNX-0723 has been described as a brain-permeable orally active compound with a modest degree of Hsp90α/β isoform selectivity, placing it within the lineage of Hsp90 inhibitors developed with improved characteristics for specific research and potential therapeutic applications. nih.gov The historical research on Hsp90 inhibitors has provided a crucial foundation for understanding the potential of compounds like SNX-0723 in targeting chaperone-dependent pathways in diseases.
Properties
CAS No. |
1073969-18-2 |
|---|---|
Molecular Formula |
C22H26FN3O3 |
Molecular Weight |
399.47 |
IUPAC Name |
2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide |
InChI |
InChI=1S/C22H26FN3O3/c1-12-10-26(17-8-22(2,3)9-18(27)19(12)17)14-6-15(23)20(21(24)28)16(7-14)25-13-4-5-29-11-13/h6-7,10,13,25H,4-5,8-9,11H2,1-3H3,(H2,24,28)/t13-/m0/s1 |
InChI Key |
GAGDTKJJVCLACJ-ZDUSSCGKSA-N |
SMILES |
O=C(N)C1=C(N[C@@H]2COCC2)C=C(N3C=C(C)C4=C3CC(C)(C)CC4=O)C=C1F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SNX0723; SNX 0723; SNX- 0723. |
Origin of Product |
United States |
Molecular Mechanisms of Action of Snx0723
Elucidation of Primary Molecular Targets
The primary molecular target of SNX0723 is the heat shock protein 90 (Hsp90) family of molecular chaperones. Hsp90 is crucial for the proper folding, stability, and function of a diverse array of client proteins, many of which are involved in crucial cellular processes, including signal transduction, cell cycle control, and apoptosis. nih.govspandidos-publications.com By inhibiting Hsp90, this compound disrupts the maturation and stability of these client proteins, ultimately leading to their proteasomal degradation. sci-hub.se
Heat Shock Protein 90 (Hsp90) Inhibition
Hsp90 exists in mammalian cells in four main isoforms, each located in distinct cellular compartments: the two cytosolic isoforms, Hsp90α and Hsp90β; the endoplasmic reticulum isoform, GRP94; and the mitochondrial isoform, TRAP1. nih.govnih.gov this compound demonstrates differential selectivity among these isoforms.
This compound shows promising selectivity for the cytosolic Hsp90 isoforms, Hsp90α and Hsp90β. nih.govspandidos-publications.comnih.gov Research indicates that this compound has similar affinity for both Hsp90α and Hsp90β. nih.govspandidos-publications.com This selectivity towards the cytosolic isoforms is considered advantageous, particularly in the context of targeting oncogenic pathways, as Hsp90α and Hsp90β are the most abundantly expressed isoforms in the cytoplasm and interact with numerous oncogenic client proteins. nih.gov
This compound exhibits significantly lower affinity for GRP94, the Hsp90 isoform located in the endoplasmic reticulum, compared to the cytosolic isoforms. Studies have reported approximately 100-fold selectivity for cytosolic Hsp90 isoforms versus GRP94. nih.govspandidos-publications.comnih.gov GRP94 plays a critical role in the quality control of proteins within the ER, recognizing and binding to misfolded proteins to facilitate their refolding or degradation. nih.govsci-hub.se The reduced activity of this compound against GRP94 suggests a degree of specificity for the cytosolic chaperone machinery. Structural analysis of this compound bound to Grp94 has shown differences in interactions compared to Hsp90, contributing to the lower affinity. nih.govbiorxiv.org
This compound also demonstrates lower affinity for TRAP1, the mitochondrial Hsp90 isoform, compared to Hsp90α and Hsp90β. The selectivity for cytosolic Hsp90 isoforms is reported to be approximately 300-fold versus TRAP1. nih.govspandidos-publications.comnih.gov TRAP1 is essential for mitochondrial homeostasis and is involved in regulating the mitochondrial redox state and energy metabolism. nih.govsci-hub.se The observed selectivity profile of this compound suggests a preferential targeting of cytosolic Hsp90 functions.
The binding affinities and selectivity of this compound for the different Hsp90 isoforms are summarized in the table below based on reported Ki values:
| Hsp90 Isoform | Binding Affinity (Ki) | Selectivity vs. Cytosolic (Approx.) | Source |
| Hsp90α | 3 nM sci-hub.se | 1x | sci-hub.seijper.org |
| Hsp90β | 4 nM sci-hub.se | 1x | sci-hub.seijper.org |
| GRP94 | 375 nM sci-hub.se | ~100-fold lower | nih.govspandidos-publications.comsci-hub.senih.gov |
| TRAP1 | 1195 nM sci-hub.se | ~300-fold lower | nih.govspandidos-publications.comsci-hub.senih.gov |
Note: Affinity values may vary slightly depending on the specific study and methodology.
Endoplasmic Reticulum Isoform: GRP94
Interaction with Hsp90 ATPase Domain
This compound functions as an inhibitor by binding to the ATPase domain of Hsp90. nih.govbiomolther.orgbiomolther.org This domain, located in the N-terminal region of Hsp90, is crucial for the chaperone's function as it binds ATP, and the hydrolysis of ATP to ADP is essential for the conformational changes that drive the Hsp90 chaperone cycle. spandidos-publications.comsci-hub.sespandidos-publications.comias.ac.in By competitively binding to this ATP pocket, this compound disrupts ATP hydrolysis, thereby inhibiting the proper folding and maturation of Hsp90 client proteins. sci-hub.senih.gov The binding of inhibitors to the N-terminal ATPase domain impedes the closure of the N-terminus of the Hsp90 dimer, which is a critical step in the chaperone cycle. sci-hub.se this compound has been identified as a synthetic compound with a benzamide (B126) moiety that binds to the Hsp90 ATPase domain. nih.govbiomolther.orgbiomolther.org
Dual Targeting of Related ATPases (e.g., Topoisomerase II)
Topoisomerase II (Topo II) and Hsp90 both contain a conserved ATPase domain and belong to the GHKL (gyrase, Hsp90, histidine kinase, and MutL) family of proteins. nih.govbiomolther.orgbiomolther.org This shared structural feature raises the possibility of inhibitors targeting the ATPase domain of one protein also exhibiting activity against the other. While Hsp90 inhibitors primarily target the N-terminal ATP binding site, Topo II also requires ATP binding for its function in regulating DNA structure. nih.govbiomolther.orgca.gov
Research has explored the potential for dual targeting of Topo II and Hsp90 ATPase domains. nih.govbiomolther.orgbiomolther.org Although this compound is primarily characterized as an Hsp90 inhibitor with selectivity towards cytosolic isoforms, the structural similarities in the ATPase domains of Hsp90 and Topo II suggest a potential for off-target interactions or the development of dual inhibitors based on similar scaffolds. nih.govbiomolther.orgbiomolther.orggoogleapis.com Studies investigating dual targeting often involve molecular modeling and docking studies to assess the potential binding of inhibitors to the ATPase sites of both proteins. nih.govbiomolther.orgbiomolther.org While the primary reported mechanism of this compound focuses on Hsp90 inhibition, the shared characteristics of the GHKL ATPase domain across protein families like Hsp90 and Topo II highlight an area of ongoing research regarding potential cross-reactivity or the design of inhibitors with broader GHKL family activity.
Functional Consequences of Hsp90 Inhibition
The inhibition of Hsp90 by this compound results in several functional consequences within the cell, primarily related to the fate of Hsp90 client proteins and the induction of the heat shock response. researchgate.net
Impact on Hsp90 Client Protein Stability and Degradation
A primary consequence of Hsp90 inhibition by this compound is the loss of stability and subsequent degradation of proteins that are dependent on Hsp90 for their proper folding and function. researchgate.netoncohemakey.com These client proteins, many of which are involved in signaling pathways crucial for cell survival and proliferation, are often targeted for degradation via the ubiquitin-proteasome pathway upon Hsp90 inhibition. mdpi.comoncohemakey.com
Regulation of Kinases (e.g., AKT, MEK)
Several kinases are known Hsp90 client proteins, and their stability and activity can be affected by Hsp90 inhibitors like this compound. nih.gov AKT (Protein Kinase B) and MEK (Mitogen-Activated Protein Kinase Kinase) are examples of kinases that play key roles in cell signaling pathways, including those involved in cell growth and survival. frontiersin.orgiiarjournals.orgresearchgate.net Inhibition of Hsp90 can lead to the destabilization and degradation of these kinases, thereby disrupting downstream signaling cascades. researchgate.netoncohemakey.com While specific detailed research findings on this compound's direct impact on AKT and MEK stability were not extensively detailed in the provided search results, Hsp90 inhibitors in general are known to affect these client kinases. nih.gov
Effects on Cell Cycle Regulators (e.g., CyclinD1, CDK4)
Cell cycle regulatory proteins, such as Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4), are also among the client proteins of Hsp90. nih.govkau.edu.saindonesianjournalofcancer.or.id These proteins are critical for regulating the progression of the cell cycle, particularly the transition from the G1 phase to the S phase. kau.edu.saplos.org By inhibiting Hsp90, this compound can destabilize Cyclin D1 and CDK4, leading to their degradation. researchgate.netoncohemakey.com This disruption in cell cycle regulators can impede cell cycle progression. kau.edu.saplos.org
Modulation of Growth Factor Receptors (e.g., EGFR)
Growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR), are also Hsp90 client proteins. nih.govresearchgate.netmednexus.org These receptors are involved in transmitting signals from outside the cell to the inside, influencing processes like cell growth, differentiation, and survival. mednexus.org Hsp90 is important for the proper folding and maturation of EGFR. nih.gov Inhibition of Hsp90 by compounds like this compound can lead to the destabilization and degradation of EGFR, thereby modulating growth factor signaling. researchgate.netoncohemakey.com
Induction of Heat Shock Response Proteins
Inhibition of Hsp90 can trigger the heat shock response, a cellular defense mechanism that involves the upregulation of other heat shock proteins. researchgate.net This response is mediated through the activation of Heat Shock Factor 1 (HSF1), which is normally kept inactive by binding to Hsp90. researchgate.net When Hsp90 is inhibited, HSF1 is released and activated, leading to the transcription of genes encoding heat shock proteins. researchgate.net
Hsp70 Upregulation
A prominent outcome of Hsp90 inhibition and the subsequent activation of the heat shock response is the increased expression of Heat Shock Protein 70 (Hsp70). researchgate.netplos.orgmdpi.com Hsp70 is another molecular chaperone that plays a crucial role in protein folding, assembly, and degradation, and can help mitigate the effects of misfolded proteins. nih.govmdpi.com Studies have shown that this compound can induce Hsp70 expression. plos.orgresearchgate.net For instance, oral administration of this compound in rats resulted in a significant induction of Hsp70 in the brain. researchgate.net This induction of Hsp70 by this compound is considered a pharmacodynamic effect and supports the potency and brain permeability of this class of Hsp90 inhibitors. researchgate.net Hsp70 induction has been linked to beneficial effects in various cellular contexts, including protection against protein misfolding and toxicity. plos.orgnih.govmdpi.complos.org
HSF1 Activation Pathway
Inhibition of Hsp90 by compounds such as this compound leads to the activation of Heat Shock Factor 1 (HSF1). nih.govnih.govmdpi.comresearchgate.net Under normal conditions, HSF1 exists in an inactive monomeric state, often bound to chaperones like Hsp70 and Hsp90. wikipedia.orgfrontiersin.org Upon cellular stress, including the disruption of Hsp90 function by inhibitors, these chaperones are released from HSF1 to attend to misfolded proteins. wikipedia.orgfrontiersin.org This release allows HSF1 to trimerize, translocate to the nucleus, and bind to heat shock elements (HSEs) in the promoter regions of target genes. wikipedia.orgfrontiersin.org This binding initiates the transcription of heat shock proteins, including Hsp70, which are crucial components of the cellular stress response and proteostasis network. nih.govnih.govmdpi.comwikipedia.org
Therefore, this compound, by inhibiting Hsp90, indirectly activates the HSF1 pathway, leading to the upregulation of protective chaperones like Hsp70. nih.govnih.govmdpi.comresearchgate.net This mechanism is considered important for its potential therapeutic effects in conditions involving protein misfolding. nih.govnih.gov
Downstream Cellular and Biological Pathways Affected by this compound
The inhibition of Hsp90 by this compound and the subsequent activation of the HSF1 pathway lead to significant downstream effects on various cellular and biological processes, particularly those related to protein handling and quality control.
Protein Homeostasis Modulation
Protein homeostasis, or proteostasis, is the cellular network responsible for maintaining the proper synthesis, folding, trafficking, and degradation of proteins. mdpi.comnih.govuniv-rennes.frcam.ac.uk Hsp90 is a key component of this network. nih.govresearchgate.net By inhibiting Hsp90, this compound perturbs the proteostasis network. nih.gov However, the resulting activation of HSF1 and upregulation of other chaperones, such as Hsp70, can help to restore balance by increasing the cellular capacity to handle misfolded or aggregated proteins. nih.govmdpi.comnih.govresearchgate.net This modulation of protein homeostasis is a critical downstream effect of this compound's action. mdpi.comnih.gov Research indicates that modulating protein fate decisions and protein homeostasis is a significant strategy for developing drugs with new mechanisms, particularly in the context of various diseases. nih.gov
Regulation of Protein Aggregation and Misfolding
Protein misfolding and aggregation are central to the pathogenesis of several diseases, particularly neurodegenerative disorders like Parkinson's disease, which is characterized by the aggregation of alpha-synuclein (B15492655) (α-syn). nih.govmdpi.comnih.govmdpi.comcea.fr this compound has been shown to influence the regulation of protein aggregation and misfolding. Studies have demonstrated that this compound can prevent α-synuclein oligomerization and rescue α-synuclein-induced toxicity in cellular models. medkoo.comnih.gov The EC50 for the inhibition of α-synuclein oligomerization by this compound was reported to be approximately 48 nM. medkoo.comnih.gov
The ability of this compound to mitigate protein aggregation is linked to its mechanism of Hsp90 inhibition and the subsequent induction of chaperones like Hsp70. nih.govnih.gov These induced chaperones assist in the refolding of misfolded proteins or target them for degradation via the ubiquitin-proteasome system or autophagy, thereby reducing the burden of toxic protein aggregates. nih.govfrontiersin.orgresearchgate.netnih.gov
Research findings highlight the potential of this compound in addressing protein aggregation-related pathologies. For instance, in a Parkinson's disease rat model, oral administration of this compound was shown to prevent progressive α-synuclein-induced nigrostriatal toxicity, supporting the therapeutic potential of targeting Hsp90 and enhancing the cellular stress response to protect against neurodegeneration. mdpi.com
Here is a summary of some research findings related to this compound's effects:
| Effect Measured | Model System | Key Finding | Reference |
| Inhibition of α-synuclein oligomerization | In vitro cellular model | EC50 ≈ 48 nM | medkoo.comnih.gov |
| Rescue of α-synuclein-induced toxicity | In vitro cellular model | Dose-dependent rescue observed | researchgate.netnih.gov |
| Induction of Hsp70 | Rat brain (in vivo) | 5-fold induction after oral dosing | researchgate.net |
| Prevention of nigrostriatal toxicity | PD rat model (in vivo) | Prevented progressive α-syn-induced toxicity | mdpi.com |
| Hsp90 binding affinity (HsHsp90) | Biochemical assay | Ki = 4.4 nM | medchemexpress.comabmole.comebiohippo.com |
| Hsp90 binding affinity (PfHsp90) | Biochemical assay | Ki = 47 nM | medchemexpress.comabmole.comebiohippo.com |
Structure Activity Relationship Sar and Chemical Optimization of Snx0723 Analogs
Core Chemical Scaffold Analysis of SNX0723 (Benzamide Derivative)
This compound is characterized by a complex molecular structure featuring a benzamide (B126) backbone. The full chemical name for this compound is 2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide. nih.govontosight.aimedkoo.com Its structure includes a benzamide core substituted at the 2, 4, and 6 positions. A fluorine atom is present at the 2-position, an amino group linked to a tetrahydrofuran (B95107) ring is at the 6-position, and a 4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl group is attached at the 4-position. ontosight.ai This benzamide scaffold is a key structural element, and modifications to this core and its substituents have been central to SAR studies aimed at modulating its interaction with Hsp90. nih.govnih.govbiomolther.org
Identification of Key Structural Determinants for Biological Activity
Extensive SAR analysis of this compound and its derivatives has been conducted to understand which parts of the molecule are crucial for its biological activity, particularly its inhibition of Hsp90. nih.gov The benzamide moiety, which occupies a position analogous to the adenine (B156593) base in the ATP binding pocket of Hsp90, has been identified as a critical determinant for binding affinity. nih.gov The tetrahydroindolone moiety has also been shown to contribute to the selectivity of binding, particularly over Grp94. nih.gov
Studies involving crystal structures of this compound bound to Hsp90 (e.g., PDB code 4NH8) have provided valuable insights into the molecular interactions that govern binding selectivity and potency. researchgate.netnih.gov These structures reveal how this compound fits into the ATP-binding pocket of Hsp90, highlighting key residues involved in hydrogen bonding and hydrophobic interactions. biomolther.org For instance, differences in the ATP-binding sites between human Hsp90 (HsHsp90) and Plasmodium falciparum Hsp90 (PfHsp90) have been explored using this compound, demonstrating that specific residues, such as V186 in HsHsp90 and I173 in PfHsp90, can influence binding affinity through steric hindrance. researchgate.netasm.org
Rational Design and Synthesis of this compound Derivatives
Based on the understanding of the key structural determinants, rational design and synthesis efforts have focused on creating this compound derivatives with improved properties. nih.govnih.gov This involves targeted modifications to the core scaffold and its substituents.
Modifications for Enhanced Target Selectivity
A significant goal in the development of this compound analogs has been to enhance selectivity for specific Hsp90 isoforms (Hsp90α, Hsp90β, Grp94, and Trap1). This compound itself shows selectivity for cytosolic Hsp90α/β over Grp94 and Trap1. sci-hub.senih.govijper.org For example, this compound exhibits approximately 100-fold selectivity over Grp94 and 300-fold selectivity over Trap1. nih.gov
Modifications aimed at improving selectivity have leveraged structural differences between the ATP-binding pockets of the different isoforms. Introducing a fluorine atom onto the benzamide ring, as seen in this compound, has been shown to exacerbate a steric clash with Trap1, leading to enhanced selectivity over this isoform. ku.edu Further SAR analysis has explored how alterations to the benzamide moiety, which interacts with the adenine binding region, can influence selective binding to different Hsp90 paralogs. nih.gov
Modifications for Improved Biological Activity
Quantitative structure-activity relationship (QSAR) models and structure-based drug design principles have guided the synthesis of derivatives with predicted higher potency. researchgate.netresearchgate.net Evaluating the binding affinities (Ki or IC50 values) of synthesized compounds against different Hsp90 isoforms is a crucial step in this process.
Note: ND indicates not determined or data not available in the provided context.
Research findings indicate that this compound demonstrates nanomolar potency in inhibiting Hsp90 and modulating the expression of its client proteins. dcchemicals.comnih.gov For example, this compound has shown IC50 values of 14 nM for Hsp90 inhibition, 31 nM for inducing Hsp70, and varying nanomolar IC50 values for decreasing client proteins like HER2 (9.4 nM), ribosomal protein s6 (13 nM), and PERK (5.5 nM). dcchemicals.comnih.gov
Exploration of Analogs with Distinct Binding Profiles
The exploration of this compound analogs has also aimed at identifying compounds with distinct binding profiles, potentially targeting different conformational states of Hsp90 or interacting with accessory binding sites. While the primary focus remains on the N-terminal ATP-binding pocket, which is the target of this compound, variations in the substituents can subtly alter the binding mode and interactions within this pocket, leading to differential effects. biomolther.orgnih.gov
Studies comparing the binding of this compound to wild-type Hsp90 and mutated forms, such as the HsHsp90 V186I mutant, help elucidate how specific amino acid residues in the protein influence inhibitor binding and can guide the design of analogs with altered binding characteristics. researchgate.netasm.org
Structure-Based Drug Design Principles Applied to this compound Research
Structure-based drug design (SBDD) has played a crucial role in the research and optimization of this compound and its analogs. biomolther.orgresearchgate.netnih.govasm.orgsci-hub.seresearchgate.netmichaeljfox.orgresearchgate.netbiorxiv.orgnih.govacs.org By utilizing three-dimensional structural information of Hsp90, particularly co-crystal structures with inhibitors like this compound, researchers can visualize the interactions between the protein and the ligand at an atomic level. researchgate.netnih.gov
This structural information allows for the rational design of new molecules with predicted improved binding affinity, selectivity, and pharmacological properties. SBDD principles applied to this compound research include:
Analysis of protein-ligand interactions: Studying the hydrogen bonds, hydrophobic contacts, and steric interactions between this compound and residues in the Hsp90 binding pocket. biomolther.org
Identification of key binding determinants: Pinpointing specific atoms or functional groups in this compound and corresponding residues in Hsp90 that are critical for high-affinity binding. nih.gov
Design of targeted modifications: Using structural insights to guide chemical modifications on the this compound scaffold to enhance desired interactions or avoid unfavorable ones, thereby improving potency or selectivity. nih.govku.edu
Virtual screening and docking studies: Employing computational methods to screen libraries of potential new compounds and predict their binding modes and affinities to Hsp90, prioritizing promising candidates for synthesis and experimental testing. biomolther.orgresearchgate.netresearchgate.net
Evaluation of structural changes upon binding: Analyzing how Hsp90's conformation changes upon binding to this compound or its analogs can provide further insights into the mechanism of inhibition and inform the design of inhibitors targeting specific conformational states. biorxiv.org
Preclinical Research Applications and Biological Activity of Snx0723
In Vitro Studies on SNX0723 Biological Activity
In vitro research provides fundamental insights into how this compound interacts with its biological targets and affects cellular processes. These studies often involve cell-based assays and biochemical experiments to characterize the compound's activity.
Cellular assays are crucial for demonstrating the functional consequence of Hsp90 inhibition by this compound. Hsp90 is known to stabilize and mature a wide range of client proteins, many of which are involved in cell signaling and survival pathways. researchgate.netresearchgate.net Inhibition of Hsp90 can lead to the destabilization and subsequent degradation of these client proteins via the proteasomal pathway. acs.orgresearchgate.netpharmaron.com Studies utilize techniques such as Western blotting to measure the levels of known Hsp90 client proteins after treatment with this compound. A decrease in the levels of these client proteins serves as an indicator of effective Hsp90 inhibition within the cellular context. acs.orgplos.org Furthermore, Hsp90 inhibition can lead to the induction of other protective heat shock proteins, such as Hsp70, which can assist in protein folding or promote the degradation of misfolded proteins. acs.orgresearchgate.net Cellular assays assessing Hsp70 induction upon this compound treatment are also employed as a biomarker of Hsp90 inhibition. acs.orgresearchgate.netmichaeljfox.org
Protein misfolding and aggregation are central to the pathology of many neurodegenerative diseases. snmjournals.orgresearchgate.netresearchgate.netuwo.ca Hsp90 plays a role in the cellular protein quality control system, and its modulation can impact the fate of misfolded proteins. snmjournals.orgresearchgate.netresearchgate.net Cell-based models of protein misfolding and aggregation, such as those using cells transfected with proteins prone to aggregation like alpha-synuclein (B15492655) (αSyn), are used to evaluate the effect of this compound. snmjournals.orgmdpi.commayo.edunih.gov Studies have shown that this compound can prevent αSyn oligomerization and rescue αSyn-induced toxicity in such cellular models. snmjournals.orgmdpi.comnih.gov This suggests that this compound's inhibition of Hsp90 can indirectly support the cellular machinery responsible for handling misfolded proteins, potentially by promoting their degradation or preventing their aggregation. snmjournals.orgresearchgate.net
Hsp90 is also essential for the survival and development of various parasites, including Plasmodium, the parasite responsible for malaria. medchemexpress.comchemicalbook.comresearchgate.netasm.org Targeting parasite Hsp90 (PfHsp90) presents a potential therapeutic strategy for parasitic infections. researchgate.netasm.org In vitro studies using cell culture models of parasitic infection, such as human hepatoma cells (HuH7) infected with Plasmodium berghei ANKA parasites or erythrocytes infected with Plasmodium falciparum, are used to assess the anti-parasitic activity of this compound. medchemexpress.comchemicalbook.comresearchgate.netasm.orgresearchgate.net Research indicates that this compound exhibits anti-Plasmodium activity, inhibiting liver-stage P. berghei ANKA parasites and showing activity against blood-stage P. falciparum parasites. medchemexpress.comchemicalbook.comresearchgate.netasm.orgresearchgate.net Notably, this compound has been shown to synergistically reduce the liver-stage parasite load when combined with the phosphatidylinositol 3-kinase inhibitor PIK-75 in cell culture models. researchgate.netasm.orgresearchgate.net
Quantitative assays are employed to determine the binding affinity and inhibitory potency of this compound towards Hsp90. Fluorescence polarization (FP) competitive binding assays are commonly used to measure the binding affinity of compounds to Hsp90 isoforms, such as human Hsp90 (HsHsp90) and Plasmodium falciparum Hsp90 (PfHsp90). medchemexpress.comchemicalbook.comresearchgate.netasm.org These assays reveal that this compound shows high binding affinity for HsHsp90 and PfHsp90, with reported Ki values of 4.4 nM and 47 nM, respectively. medchemexpress.comchemicalbook.comasm.org Enzyme inhibition assays, often using Hsp90's ATPase activity, are also performed to quantify the compound's inhibitory potency, typically expressed as an IC50 value. probechem.complos.orgnih.govnih.gov this compound has been reported as a potent inhibitor of Hsp90 with an IC50 of 14 nM. probechem.com These quantitative data are essential for understanding the compound's pharmacological profile and comparing its activity to other Hsp90 inhibitors.
Here is a summary of quantitative data from in vitro studies:
| Assay Type | Target Protein | Metric (Value) | Reference |
| FP Competitive Binding Assay | HsHsp90 | Ki (4.4 nM) | medchemexpress.comchemicalbook.comasm.org |
| FP Competitive Binding Assay | PfHsp90 | Ki (47 nM) | medchemexpress.comchemicalbook.comasm.org |
| Hsp90 Inhibition Assay | Hsp90 | IC50 (14 nM) | probechem.com |
| Cell-Based αSyn Oligomerization | αSyn | EC50 (48 nM) | mdpi.comnih.gov |
| Cell-Based Anti-Plasmodium | P. berghei | EC50 (3.3 μM) | medchemexpress.comchemicalbook.com |
In vivo studies are critical for evaluating the biological activity of this compound in living organisms, providing insights into its effects within a complex biological system and its potential as a therapeutic agent.
Given the role of Hsp90 in protein homeostasis and the accumulation of misfolded proteins in neurodegenerative diseases, this compound has been investigated in mammalian models of these conditions. snmjournals.orgresearchgate.netacs.orgresearchgate.netresearchgate.netnih.gov Studies in rodent models of Parkinson's disease (PD), characterized by the aggregation of αSyn and the degeneration of dopaminergic neurons, have shown promise. snmjournals.orgresearchgate.netmdpi.comresearchgate.net In a PD rat model, this compound has demonstrated the ability to prevent αSyn oligomerization and rescue striatal dopamine (B1211576) levels. snmjournals.orgresearchgate.net Furthermore, in vivo assessment of this compound in rats has shown that it can reach significant concentrations in the brain and induce the expression of brain Hsp70, a marker of Hsp90 inhibition and activation of the heat shock response, which is considered protective against protein misfolding. acs.orgresearchgate.netmichaeljfox.orgnih.gov Studies in Alzheimer's disease (AD) mouse models, which involve the accumulation of misfolded proteins like β-amyloid and phosphorylated tau, have also indicated that Hsp90 inhibitors can induce the degradation of misfolded proteins and restore memory. snmjournals.orgresearchgate.net While specific in vivo data for this compound in AD models were less prominent in the search results compared to PD models, the general principle of Hsp90 inhibition being beneficial in these contexts supports the relevance of this compound for such investigations. snmjournals.orgresearchgate.net
Here is a summary of key findings in preclinical in vivo models:
| Model Type | Disease Model (Proteinopathy) | Key Finding | Reference |
| Rat Model | Parkinson's Disease (αSyn) | Prevented αSyn oligomerization; rescued striatal dopamine levels. | snmjournals.orgresearchgate.net |
| Rat Model | General CNS | Reached significant brain concentrations; induced brain Hsp70 expression. | researchgate.netmichaeljfox.orgnih.gov |
| Mouse Model (General) | Neurodegeneration | Hsp90 inhibition can induce misfolded protein degradation. | snmjournals.orgresearchgate.net |
Investigations in Preclinical In Vivo Models
Amyloid-beta and Tauopathy Models (e.g., Alzheimer's Disease Models)
Preclinical Parasitic Infection Models (e.g., Malaria)
Hsp90 is important for the growth and survival of various pathogens, including parasites. ku.edu This makes Hsp90 a potential target for anti-infective agents. ku.edu While the search results indicate that Hsp90 inhibitors can be used as anti-infective agents and mention malaria in the context of Hsp90 pharmacology guidetopharmacology.org, specific detailed preclinical data on this compound in parasitic infection models like malaria were not extensively provided in the snippets. Research in this area would likely explore this compound's ability to inhibit parasite Hsp90 and its efficacy in in vivo models of parasitic infection.
Studies on Systemic Biodistribution and Target Engagement in Animal Models
Studies on this compound have included investigations into its interaction with different Hsp90 isoforms, which is directly related to target engagement. This compound exhibits selectivity for Hsp90α and Hsp90β over Grp94 and Trap1. nih.govresearchgate.net The binding affinities (Ki values) for this compound have been reported as 0.003 μmol/L for HSP90α, 0.004 μmol/L for HSP90β, 0.375 μmol/L for GRP94, and 1.195 μmol/L for TRAP1. nih.govresearchgate.net
Table 1: Binding Affinity (Ki) of this compound for Human Hsp90 Isoforms
| Hsp90 Isoform | Ki (μmol/L) |
|---|---|
| HSP90α | 0.003 |
| HSP90β | 0.004 |
| GRP94 | 0.375 |
| TRAP1 | 1.195 |
Structural analysis has provided insights into the basis for this selectivity. The crystal structure of Grp94 in complex with a compound similar to this compound showed differences in the binding pocket compared to Hsp90, particularly in residues equivalent to Hsp90 residues 104-111, which were disordered in Grp94 and failed to make stabilizing interactions observed in Hsp90. nih.gov This structural difference is proposed to account for the lower affinity of these ligands for Grp94. nih.gov Further analysis comparing Hsp90:this compound and Grp94:this compound structures pointed to a difference in residue 186 of Hsp90 (Val) compared to the equivalent residues in Grp94 (Ile247) and Trap-1 (Ile253). nih.gov The bulkier isoleucine in Grp94 and Trap-1 projects further into the ATP cavity, suggesting that optimizing the benzamide (B126) substituent of this compound could exploit this difference for enhanced selectivity. nih.gov
While target engagement at the molecular level (binding to Hsp90 isoforms) is supported by structural and binding data, detailed information regarding the systemic biodistribution of this compound in various animal models (e.g., tissue distribution, pharmacokinetic profiles) was not extensively available in the provided search results.
Methodological Approaches in Snx0723 Research
Biochemical and Biophysical Techniques
Biochemical and biophysical methods are crucial for characterizing the direct interaction between SNX0723 and its target proteins, primarily Hsp90. These techniques help quantify binding affinities and assess the impact of this compound on the enzymatic activity and stability of Hsp90 and its client proteins.
Protein-Ligand Binding Assays
Protein-ligand binding assays are fundamental to determining the affinity and specificity of this compound for Hsp90. Techniques such as Surface Plasmon Resonance (SPR) or Grating-Coupled Interferometry (GCI), which are label-free and can measure biomolecular interactions in real-time, are suitable for this purpose nicoyalife.comdomainex.co.uk. These assays typically involve immobilizing the target protein (Hsp90) onto a sensor surface and then flowing solutions containing varying concentrations of this compound over the surface to measure binding responses nicoyalife.comdomainex.co.uk. Changes in refractive index upon binding indicate the interaction domainex.co.uk. Competition binding assays can also be used to assess the binding selectivity of this compound by observing its ability to inhibit the binding of a known ligand to Hsp90 nicoyalife.com. Studies have shown that this compound exhibits high binding affinity for both human Hsp90 (HsHsp90) and Plasmodium falciparum Hsp90 (PfHsp90), with reported Kᵢ values of 4.4 nM and 47 nM, respectively medchemexpress.com.
Enzyme Activity Assays (e.g., ATPase Activity)
Hsp90 is an ATPase, and its chaperone function is coupled to ATP hydrolysis. Enzyme activity assays, specifically ATPase activity assays, are used to measure the effect of this compound on the catalytic activity of Hsp90. These assays typically quantify the amount of inorganic phosphate (B84403) or ADP produced from ATP hydrolysis by Hsp90 in the presence and absence of this compound thermofisher.compromega.com.au. Spectrophotometric assays are common for measuring ATPase activity nih.govmdpi.com. Luminescent ADP detection assays, such as the ADP-Glo™ Assay, provide a sensitive and high-throughput method to measure ATPase activity by quantifying the ADP produced promega.com.aubellbrooklabs.com. These assays involve terminating the ATPase reaction and then converting the produced ADP to ATP, which is subsequently measured via a luciferase/luciferin reaction promega.com.au. The resulting luminescence signal correlates with the amount of ADP generated and thus the ATPase activity promega.com.au. By measuring Hsp90 ATPase activity in the presence of varying concentrations of this compound, researchers can determine the inhibitory potency of the compound.
Protein Stability and Degradation Analysis
Hsp90 inhibitors like this compound can affect the stability and promote the degradation of Hsp90 client proteins. Techniques to analyze protein stability and degradation are employed to assess these downstream effects. Methods can include monitoring the levels of specific Hsp90 client proteins over time in the presence of this compound using techniques such as Western blotting researchgate.net. Cycloheximide chase experiments, where protein synthesis is inhibited by cycloheximide, can be used to measure the degradation rate of proteins researchgate.net. By comparing the decay rates of client proteins in treated versus untreated cells, the impact of this compound on their stability can be determined researchgate.net. Quantitative mass spectrometry can also be used to obtain degradation profiles of thousands of proteins, providing a broader view of how this compound affects protein turnover mpg.denih.gov.
Cellular and Molecular Biology Techniques
Cellular and molecular biology techniques are essential for studying the effects of this compound in a biological context, using cell lines and analyzing changes in gene and protein expression.
Cell Culture Models and Transfection Studies
Cell culture models are widely used to investigate the cellular effects of this compound. Various cell lines, including those relevant to specific diseases being studied (e.g., neuroblastoma cells for neurodegenerative diseases or liver cells for malaria research), are treated with this compound to assess its impact on cell viability, protein aggregation, and other cellular processes researchgate.netasm.orgresearchgate.net. Transfection studies involve introducing exogenous genetic material into cells to express specific proteins or modify gene expression, allowing researchers to study the effects of this compound in the context of altered cellular environments igbzpan.plnih.gov. For example, cells can be transfected to overexpress a-synuclein to model Parkinson's disease, and the ability of this compound to prevent a-synuclein oligomerization and rescue toxicity can be evaluated researchgate.net. Transfection efficiency can be assessed using methods like measuring fluorescent protein expression (e.g., GFP) introduced via transfection nih.gov. Different transfection methods and reagents are available, and their efficiency can vary depending on the cell type igbzpan.plnih.govnih.govsigmaaldrich.com.
Gene Expression Analysis (e.g., Hsp70 mRNA/Protein Levels)
Hsp90 inhibition is known to induce the expression of other heat shock proteins, particularly Hsp70, via an HSF1-dependent mechanism mdpi.comnih.govmdpi.com. Gene expression analysis is used to quantify the levels of specific mRNAs, such as Hsp70 mRNA, in response to this compound treatment. Techniques like quantitative reverse transcription PCR (qRT-PCR) are commonly used for mRNA quantification researchgate.net. Protein levels of Hsp70 and other relevant proteins are typically measured using Western blotting researchgate.net. These analyses help confirm that this compound is acting as an Hsp90 inhibitor and can provide insights into the cellular stress response activated by this compound researchgate.netplos.org. Studies have shown that this compound treatment leads to an induction of Hsp70 in the brain in vivo researchgate.net.
Immunocytochemistry and Western Blotting for Protein Aggregates
Immunocytochemistry (ICC) and Western blotting are fundamental techniques used to detect and quantify specific proteins within cells and tissue samples, respectively biocompare.complos.org. In the context of this compound research, these methods can be applied to assess the impact of the compound on protein aggregation, a hallmark of various diseases nih.govnih.gov.
Immunocytochemistry allows for the visualization of protein aggregates within individual cells, providing spatial information about their location and morphology biocompare.comnih.gov. This can help determine if this compound treatment influences the formation or clearance of aggregates in cellular models of disease.
While direct findings using ICC and Western blotting specifically for this compound's effect on protein aggregates were not extensively detailed in the provided search results, the techniques are broadly applicable to studying protein aggregation in diseases where this compound is being investigated, such as Parkinson's disease, which is characterized by alpha-synuclein (B15492655) aggregation researchgate.net. Inhibiting HSP90 with compounds including SNX-0723 has been shown to decrease oligomeric alpha-synuclein in models of Parkinson's disease researchgate.netresearchgate.net.
Advanced Imaging and Visualization Techniques
Advanced imaging techniques play a crucial role in visualizing the localization and target engagement of this compound or related probes.
In vitro autoradiography is a technique used to visualize and quantify the distribution of a radiolabeled ligand binding to its target in tissue sections nih.govosti.govnih.gov. This method provides high spatial resolution and can determine the density and affinity of binding sites in distinct anatomical structures nih.gov.
In the context of this compound, which is identified as an Hsp90 inhibitor medchemexpress.comguidetopharmacology.org, in vitro autoradiography can be used with a radiolabeled probe that binds to Hsp90 to determine the distribution of this target in various tissues, including the brain snmjournals.orgacs.orgresearchgate.net. Blocking studies with unlabeled this compound or other Hsp90 inhibitors can confirm the specificity of the radioligand binding to Hsp90 acs.orgresearchgate.net. For example, in vitro autoradiography with a radiolabeled Hsp90 PET tracer, [¹¹C]YC-72-AB85, on rat and mouse brain sections, as well as tumor tissue, demonstrated Hsp90-specific binding that could be blocked by heterologous Hsp90 inhibitors, including SNX-0723 acs.orgresearchgate.net.
Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the in vivo visualization and quantification of specific molecular targets in living animals kuleuven.benih.gov. This is particularly valuable for assessing the pharmacokinetics of a compound, its distribution, and its occupancy of the target over time kuleuven.benih.gov.
For this compound, PET imaging can be used with a suitable radiolabeled Hsp90 tracer to evaluate target occupancy in animal models kuleuven.be. By administering this compound to animals and then imaging with the radiotracer, researchers can determine the extent to which this compound occupies Hsp90 binding sites in different tissues, such as the brain kuleuven.beresearchgate.net. Studies using [¹¹C]YC-72-AB85 as an Hsp90 PET tracer in rats have shown that pretreatment with SNX-0723 can decrease the tracer uptake in the brain, indicating that SNX-0723 occupies Hsp90 binding sites in vivo researchgate.net. PET imaging can also provide insights into the brain permeability of this compound researchgate.netacs.org.
Data from a study investigating [¹¹C]YC-72-AB85 as an Hsp90 PET probe in rats included evaluation of blocking by SNX-0723. Pretreatment with SNX-0723 (6 mg/kg) reduced the brain uptake of [¹¹C]YC-72-AB85 researchgate.net.
Here is a representation of the blocking data:
| Pretreatment (6 mg/kg) | Effect on [¹¹C]YC-72-AB85 Brain Uptake | Citation |
| Vehicle | Baseline uptake | researchgate.net |
| SNX-0723 | Decreased uptake | researchgate.net |
| Onalespib | Decreased uptake | researchgate.net |
This indicates that SNX-0723 effectively engages Hsp90 in the rat brain in vivo.
In Vitro Autoradiography for Target Localization
Computational Chemistry and Bioinformatics
Computational methods are integral to understanding the molecular interactions of this compound and for the identification of potential new compounds with similar properties.
Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand to a protein target and estimate the binding affinity unair.ac.idumpr.ac.idmdpi.com. Molecular dynamics (MD) simulations extend this by simulating the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and conformational changes unair.ac.idumpr.ac.idfrontiersin.org.
This compound has been identified as a compound that binds to the ATPase domain of Hsp90 nih.gov. Molecular docking can be used to model how this compound interacts with the binding pocket of Hsp90, identifying key residues involved in the interaction and predicting the binding pose researchgate.netnih.gov. MD simulations can then be performed to assess the stability of the predicted this compound-Hsp90 complex over time, providing a more dynamic view of the interaction unair.ac.idumpr.ac.idfrontiersin.org. These simulations can help validate docking results and provide further confidence in the predicted binding mode umpr.ac.idfrontiersin.org.
While specific detailed molecular docking and dynamics simulation data for this compound were not extensively provided in the search results, these techniques are commonly applied to study the interaction of Hsp90 inhibitors with their target nih.govresearchgate.net. For example, docking and MD simulations have been used to evaluate the interaction of potential anti-malarial compounds with Plasmodium falciparum Hsp90 (PfHsp90), a target related to human Hsp90 researchgate.net. These studies predict binding affinities and assess the stability of the complexes, similar to how these methods would be applied to this compound and human Hsp90 unair.ac.idresearchgate.netmdpi.com.
Virtual screening (VS) encompasses computational techniques used to search large libraries of small molecules to identify potential drug candidates mdpi.comcam.ac.ukeurofinsdiscovery.com. VS methods are broadly classified into ligand-based (LBVS) and structure-based (SBVS) approaches mdpi.comeurofinsdiscovery.comresearchgate.net.
Ligand-based virtual screening relies on the information from known active compounds to identify other molecules with similar properties, without requiring the 3D structure of the target protein cam.ac.ukeurofinsdiscovery.comresearchgate.net. This can involve methods like 2D and 3D molecular similarity searching or pharmacophore modeling cam.ac.ukeurofinsdiscovery.com. If this compound is a known active compound against a particular target, LBVS could be used to find structurally similar compounds that might also exhibit activity eurofinsdiscovery.comresearchgate.net.
Structure-based virtual screening, conversely, utilizes the 3D structure of the target protein to predict how well molecules from a library might bind to it mdpi.comeurofinsdiscovery.comresearchgate.net. Molecular docking is a key technique in SBVS, where compounds are docked into the protein's binding site, and their interaction is scored mdpi.com. Since this compound targets Hsp90, SBVS could involve docking large databases of compounds into the Hsp90 binding pocket to identify novel potential inhibitors mdpi.comnih.gov.
Both LBVS and SBVS can be used independently or in combination to enhance the efficiency of identifying potential drug candidates mdpi.com. Given that this compound is an Hsp90 inhibitor, both approaches are relevant to discovering new compounds with similar or improved activity.
Analysis of Protein-Protein Interactions and Pathways
Studies on this compound have primarily focused on its interaction with Hsp90, a molecular chaperone critical for the stability and function of a wide range of client proteins involved in various cellular processes, including signal transduction, cell proliferation, and survival spandidos-publications.commdpi.com. This compound has demonstrated high binding affinity for both human Hsp90 (HsHsp90) and Plasmodium falciparum Hsp90 (PfHsp90) medchemexpress.comnih.gov. The binding occurs at the ATP-binding pocket of Hsp90 spandidos-publications.comnih.gov.
Research indicates that this compound's interaction with Hsp90 leads to the destabilization and degradation of Hsp90 client proteins mdpi.com. This mechanism is particularly relevant in the context of diseases where the function of these client proteins is dysregulated, such as certain cancers and neurodegenerative disorders ontosight.aikuleuven.benih.govresearchgate.net.
In the context of neurodegenerative diseases like Parkinson's disease, where alpha-synuclein (α-synuclein) aggregation is a key feature, Hsp90 has been shown to form protein complexes with α-synuclein researchgate.net. Inhibiting Hsp90 with compounds like this compound has been explored as a strategy to reduce oligomeric α-synuclein and mitigate its harmful effects researchgate.netmdpi.com. Studies have shown that this compound can reduce the cytotoxicity induced by mutant A53T α-synuclein and increase dopamine (B1211576) levels in models of Parkinson's disease researchgate.net. Furthermore, this compound treatment has been shown to induce Hsp70 expression, another chaperone protein that plays a role in protein quality control and can counteract the accumulation of toxic proteins mdpi.comresearchgate.netmdpi.com. This induction of Hsp70 by this compound suggests a downstream effect on the heat shock response pathway researchgate.netmdpi.com.
In malaria research, this compound's high binding affinity for PfHsp90 is significant because PfHsp90 is essential for the growth and survival of the malaria parasite Plasmodium falciparum nih.govresearchgate.net. By inhibiting PfHsp90, this compound disrupts chaperone function critical for the parasite, thereby inhibiting parasite growth nih.govresearchgate.net.
Studies have also investigated the selectivity of this compound towards different Hsp90 isoforms. This compound has shown selectivity for cytosolic Hsp90α and Hsp90β compared to the endoplasmic reticulum-resident GRP94 and mitochondrial TRAP1 isoforms spandidos-publications.comnih.gov. This isoform selectivity can influence which client proteins and pathways are predominantly affected by this compound treatment spandidos-publications.comnih.gov.
The analysis of protein-protein interactions involving this compound primarily centers on its direct binding to Hsp90 and the subsequent impact on Hsp90's interactions with its numerous client proteins. These interactions modulate various downstream signaling pathways that depend on the activity and stability of Hsp90 client proteins spandidos-publications.commdpi.comnumberanalytics.com.
Detailed research findings regarding this compound's binding affinity and effects on specific proteins and pathways are summarized in the table below:
| Protein/Pathway Target | Interaction/Effect | Relevant Findings | Source |
|---|---|---|---|
| HsHsp90 | High binding affinity (Ki = 4.4 nM) | Inhibits human Hsp90 activity. | medchemexpress.com |
| PfHsp90 | High binding affinity (Ki = 47 nM) | Inhibits Plasmodium falciparum Hsp90 activity, contributing to anti-Plasmodium activity. | medchemexpress.comnih.gov |
| α-Synuclein | Indirect effect via Hsp90 inhibition | Reduces oligomeric α-synuclein, rescues α-synuclein-induced toxicity. | researchgate.netmdpi.comguidetopharmacology.org |
| Hsp70 | Induction of expression | This compound treatment leads to increased Hsp70 levels, supporting protein quality control. | researchgate.netmdpi.com |
| Hsp90α | Selective binding | Shows ~100-fold selectivity over GRP94 and ~300-fold over TRAP1. | spandidos-publications.com |
| Hsp90β | Selective binding | Shows ~100-fold selectivity over GRP94 and ~300-fold over TRAP1. | spandidos-publications.com |
| GRP94 | Lower binding affinity | This compound is less potent against this ER isoform. | spandidos-publications.com |
| TRAP1 | Lower binding affinity | This compound is less potent against this mitochondrial isoform. | spandidos-publications.com |
| Hsp90 Client Proteins | Destabilization/Degradation | Inhibition of Hsp90 by this compound leads to the degradation of its client proteins involved in various pathways. | mdpi.com |
| Heat Shock Response Pathway | Modulation | This compound induces Hsp70 expression, indicating activation of this pathway. | researchgate.netmdpi.com |
These findings highlight that this compound exerts its biological effects primarily through the inhibition of Hsp90, subsequently influencing the stability and function of Hsp90 client proteins and modulating related pathways such as the heat shock response.
Future Directions and Emerging Research Avenues for Snx0723
Exploration of SNX0723 in Novel Disease Models
The investigation of this compound's therapeutic potential is extending beyond its initially explored areas.
Expanding Research to Other Protein Misfolding Disorders
Given its activity as an Hsp90 inhibitor, this compound is a candidate for investigation in a broader spectrum of protein misfolding disorders (PMDs). guidetopharmacology.orgguidetopharmacology.orgnottingham.ac.uk PMDs are characterized by the accumulation of misfolded proteins, a central event in their pathogenesis. nottingham.ac.uknih.gov While the specific misfolded proteins vary between diseases, the underlying mechanisms often share parallels, suggesting common therapeutic approaches may be possible. nottingham.ac.uk
This compound has shown the ability to reduce alpha-synuclein (B15492655) (α-syn) oligomers in vitro, a protein implicated in Parkinson's disease and other synucleinopathies. guidetopharmacology.orgresearchgate.nettandfonline.com However, this in vitro efficacy has not consistently translated into neuroprotective effects in in vivo models in some studies. tandfonline.com Future research could focus on understanding the reasons for this discrepancy and exploring its effects in models of other PMDs involving different aggregating proteins, such as amyloid-beta and tau in Alzheimer's disease, or prion protein in prion diseases. nottingham.ac.uk
Investigating Further Anti-Infective Applications
This compound has demonstrated anti-Plasmodium activity, inhibiting liver-stage P. berghei ANKA parasites. medchemexpress.com This suggests potential for further investigation into its applications against other infectious agents. Research could explore its efficacy against a wider range of parasites, bacteria, or viruses, particularly those where chaperone proteins play a crucial role in their life cycle or pathogenesis. medchemexpress.comscu.edufirstwordpharma.comorscience.ru The role of Hsp90 in the context of various infections and the potential of Hsp90 inhibitors as anti-infective agents warrant further exploration. acs.org
Development of Advanced Analogues with Enhanced Selectivity or Mechanism
Efforts are ongoing to develop novel Hsp90 inhibitors with improved properties, including enhanced selectivity for specific Hsp90 isoforms and potentially altered mechanisms of action. nih.govresearchgate.net SNX-0723 itself has been a basis for the development of second-generation derivatives with a degree of Hsp90α/β isoform selectivity. nih.gov
Future research will likely focus on designing and synthesizing analogues of this compound that exhibit increased specificity towards particular Hsp90 isoforms (Hsp90α, Hsp90β, GRP94, or TRAP1) to potentially reduce off-target effects and improve therapeutic windows. nih.govresearchgate.net Additionally, exploring modifications that influence brain permeability or target different aspects of the chaperone cycle could lead to more effective compounds for specific indications, such as neurodegenerative diseases. researchgate.netplos.orgacs.org
Integration with Multi-Targeting Approaches in Preclinical Contexts
Given the complex nature of many diseases, future research may explore the integration of this compound or its analogues into multi-targeting therapeutic strategies in preclinical models. This could involve combining Hsp90 inhibition with agents that modulate other pathways involved in disease progression, such as those related to inflammation, oxidative stress, or other protein degradation systems like the proteasome or autophagy. nih.govresearchgate.nettandfonline.comresearchgate.net Preclinical studies could investigate the synergistic effects of such combinations in various disease models.
Elucidation of Unexplored this compound-Mediated Biological Processes
While this compound is known to inhibit Hsp90, its full impact on the intricate network of cellular biological processes warrants further investigation. nih.gov Research could aim to comprehensively map the downstream effects of this compound-mediated Hsp90 inhibition on various cellular pathways, beyond the known client proteins. This includes exploring its influence on protein-protein interactions, signal transduction cascades, and other cellular functions that may be indirectly affected by modulating Hsp90 activity. guidetopharmacology.orgnih.gov Understanding these broader effects is crucial for fully appreciating its therapeutic potential and identifying potential off-target effects.
Application as a Research Tool for Understanding Chaperone Biology and Proteostasis
This compound, as a well-characterized Hsp90 inhibitor, serves as a valuable chemical tool for dissecting the roles of Hsp90 and the broader chaperone network in maintaining proteostasis. nih.govgoogleapis.comnih.govqiagen.comtakarabio.com Future research can leverage this compound to further investigate the complexities of chaperone-client interactions, the mechanisms of protein folding and degradation, and how disruptions in these processes contribute to disease. acs.orgnih.gov It can be used in conjunction with other research techniques to gain deeper insights into the dynamic nature of the chaperome and its involvement in cellular health and disease. nih.govnih.gov
Q & A
Q. What are the recommended protocols for synthesizing SNX0723 with high purity, and how can researchers validate its structural integrity?
Methodological Answer: Synthesis should follow detailed protocols with iterative purity checks. Use techniques like nuclear magnetic resonance (NMR) for structural validation and high-performance liquid chromatography (HPLC) for purity assessment. Ensure reproducibility by documenting solvent systems, reaction temperatures, and catalyst ratios. Raw data (e.g., NMR spectra) should be archived in supplementary materials for peer review .
Q. How should researchers design initial in vitro assays to assess this compound’s bioactivity?
Methodological Answer: Begin with dose-response experiments to determine IC50/EC50 values. Include positive and negative controls (e.g., known inhibitors/agonists) and triplicate measurements to account for variability. Use cell lines relevant to this compound’s hypothesized mechanism. Pre-screen for cytotoxicity using assays like MTT or LDH release .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
Methodological Answer: Employ mass spectrometry (MS) for molecular weight confirmation, X-ray crystallography for 3D structure elucidation, and differential scanning calorimetry (DSC) for thermal stability. Report solvent-dependent solubility profiles using standardized buffers (e.g., PBS at pH 7.4) .
Q. How can researchers ensure statistical robustness in preliminary this compound studies?
Methodological Answer: Use power analysis to determine sample sizes, minimizing Type I/II errors. Apply ANOVA for multi-group comparisons and Tukey’s post-hoc test for pairwise analysis. Report confidence intervals (e.g., 95%) and effect sizes. Raw datasets should be publicly accessible for reanalysis .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported mechanisms of action across studies?
Methodological Answer: Conduct systematic meta-analyses to identify confounding variables (e.g., cell type disparities, assay conditions). Validate findings using orthogonal methods (e.g., CRISPR knockouts alongside pharmacological inhibition). Address discrepancies through collaborative replication studies .
Q. How should researchers optimize this compound’s pharmacokinetic (PK) profiling in vivo while minimizing ethical concerns?
Methodological Answer: Use preclinical models (e.g., rodents) with humane endpoints and small-group designs. Employ LC-MS/MS for plasma concentration monitoring and compartmental modeling (e.g., non-linear mixed-effects) to estimate bioavailability. Adhere to institutional animal care guidelines and the ARRIVE 2.0 framework .
Q. What computational approaches validate this compound’s target engagement hypotheses?
Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to predict binding affinities. Cross-validate with experimental data like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use cheminformatics tools (e.g., ChEMBL) for structure-activity relationship (SAR) modeling .
Q. How can researchers address batch-to-batch variability in this compound production?
Methodological Answer: Implement quality-by-design (QbD) principles, tracking critical process parameters (CPPs) like pH and mixing speed. Use multivariate analysis (e.g., PCA) to identify variability sources. Certify batches with orthogonal assays (e.g., FTIR for functional group consistency) .
Methodological and Reporting Considerations
What frameworks guide the formulation of this compound-focused research questions to ensure academic rigor?
Methodological Answer: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) for hypothesis refinement. For example: “Does this compound (I) reduce tumor growth (O) in EGFR-mutant xenografts (P) compared to gefitinib (C)?” .
Q. How should researchers document conflicting data in this compound studies for transparent reporting?
Methodological Answer: Use the STREGA (Strengthening the Reporting of Genetic Association Studies) or ARRIVE guidelines for preclinical data. Disclose limitations in the Discussion section, emphasizing unresolved contradictions and proposing follow-up experiments (e.g., multi-omics integration) .
Q. What are best practices for integrating this compound’s multi-omics data (e.g., transcriptomics, proteomics) into a cohesive analysis?
Methodological Answer: Use pathway enrichment tools (e.g., GSEA, STRING) to identify convergent biological pathways. Apply machine learning (e.g., random forests) for feature selection and cross-omics validation. Report false discovery rates (FDR) and adjust for multiple testing .
Ethical and Reproducibility Standards
Q. How can researchers preemptively address ethical issues in this compound clinical trial design?
Methodological Answer: Submit protocols to institutional review boards (IRBs) for ethical approval. Include data safety monitoring plans and informed consent templates. For early-phase trials, prioritize dose-escalation safety over efficacy endpoints .
Q. What steps ensure reproducibility in this compound’s preclinical studies?
Methodological Answer: Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable). Share protocols on platforms like protocols.io , and deposit raw data in repositories like Figshare or Zenodo. Use RRIDs (Research Resource Identifiers) for reagents and models .
Tables: Key Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
